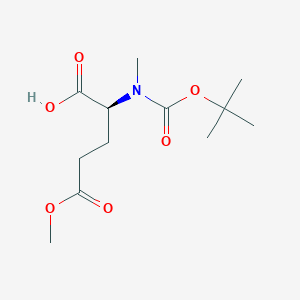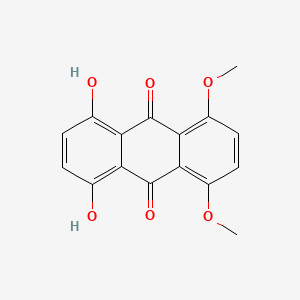
1,4-Dihydroxy-5,8-dimethoxyanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dihydroxy-5,8-dimethoxyanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. This compound is characterized by its two hydroxyl groups and two methoxy groups attached to the anthracene core, specifically at the 1,4 and 5,8 positions, respectively. Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Dihydroxy-5,8-dimethoxyanthracene-9,10-dione typically involves the hydroxylation and methoxylation of anthraquinone derivatives. One common method includes the reaction of 1,4-dihydroxyanthraquinone with methanol in the presence of a strong acid catalyst to introduce the methoxy groups at the 5 and 8 positions .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process involves the use of high-purity starting materials and catalysts, followed by purification steps such as recrystallization and chromatography to isolate the desired product .
化学反応の分析
Types of Reactions: 1,4-Dihydroxy-5,8-dimethoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in dye synthesis.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: The hydroxyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reactions: These reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents to facilitate the substitution process.
Major Products: The major products formed from these reactions include various substituted anthraquinones and hydroquinones, which have applications in dye and pigment industries .
科学的研究の応用
1,4-Dihydroxy-5,8-dimethoxyanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.
Medicine: Research is ongoing to explore its anticancer properties and its role in inhibiting specific enzymes involved in cancer progression.
Industry: It is used in the production of high-performance dyes and pigments for textiles and plastics.
作用機序
The mechanism of action of 1,4-Dihydroxy-5,8-dimethoxyanthracene-9,10-dione involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits specific enzymes by binding to their active sites, thereby blocking their activity. These interactions make it a potential candidate for anticancer and antimicrobial therapies .
類似化合物との比較
1,4-Dihydroxyanthraquinone (Quinizarin): Similar in structure but lacks the methoxy groups.
1,8-Dihydroxyanthraquinone (Dantron): Another anthraquinone derivative with hydroxyl groups at different positions.
1,5-Dihydroxy-4,8-dimethoxyanthraquinone: Similar in structure but with different positioning of hydroxyl and methoxy groups.
Uniqueness: 1,4-Dihydroxy-5,8-dimethoxyanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and methoxy groups enhances its solubility and reactivity, making it a versatile compound for various applications .
特性
CAS番号 |
63229-41-4 |
|---|---|
分子式 |
C16H12O6 |
分子量 |
300.26 g/mol |
IUPAC名 |
1,4-dihydroxy-5,8-dimethoxyanthracene-9,10-dione |
InChI |
InChI=1S/C16H12O6/c1-21-9-5-6-10(22-2)14-13(9)15(19)11-7(17)3-4-8(18)12(11)16(14)20/h3-6,17-18H,1-2H3 |
InChIキー |
WCXKKSLEUONKJB-UHFFFAOYSA-N |
正規SMILES |
COC1=C2C(=C(C=C1)OC)C(=O)C3=C(C=CC(=C3C2=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


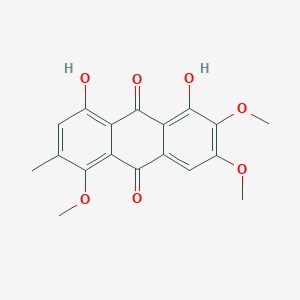
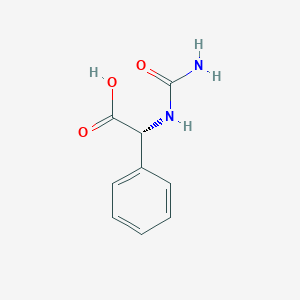
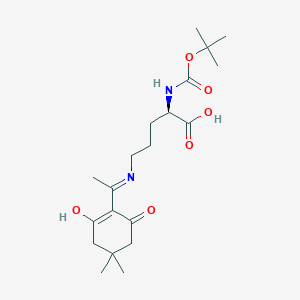
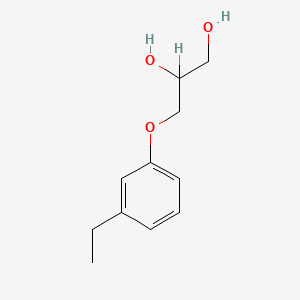
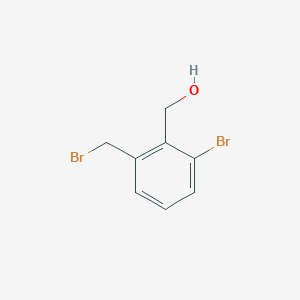
![Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-diphenyl-](/img/structure/B13143774.png)

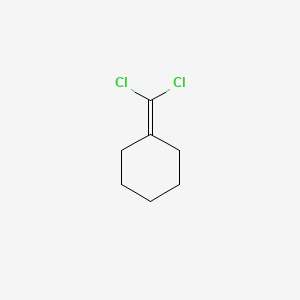

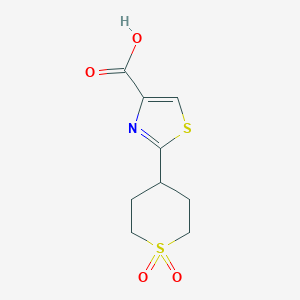
![2-(10-Phenylanthracen-9-yl)naphtho[2,3-b]benzofuran](/img/structure/B13143806.png)
![3-(8-Bromo-6-methylimidazo[1,2-a]pyridin-3-yl)propanoicacid](/img/structure/B13143813.png)
